3-Bromo-2-(4-isopropylphenoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(4-propan-2-ylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10(2)11-5-7-12(8-6-11)17-14-13(15)4-3-9-16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICVPYHNDQTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Medicinal Chemistry Applications of 3 Bromo 2 4 Isopropylphenoxy Pyridine Derivatives
Role as a Medicinal Chemistry Building Block and Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. mdpi.comnih.gov The pyridine (B92270) unit is widely considered an attractive and privileged scaffold due to its frequent appearance in biologically active compounds, including natural products like vitamins and alkaloids, as well as numerous synthetic drugs. lifechemicals.commdpi.com
3-Bromo-2-(4-isopropylphenoxy)pyridine is an important synthetic building block in organic and medicinal chemistry. pipzine-chem.com Its structure, featuring a pyridine core substituted with a bromine atom and a phenoxy group, allows for various chemical modifications. The bromine atom at the 3-position and the phenoxy group at the 2-position are reactive sites that can be functionalized through reactions like nucleophilic substitution and coupling, enabling the synthesis of a diverse library of novel compounds. pipzine-chem.com The availability of such functionalized pyridines as chemical intermediates facilitates the construction of more complex molecular architectures for developing new therapeutic agents. pipzine-chem.combldpharm.comwhiterose.ac.uk The strategic placement of these functional groups provides a versatile platform for lead compound optimization in drug development programs. pipzine-chem.com
Investigation of Antiproliferative and Antitumor Activities
Derivatives of 2-phenoxypyridine (B1581987) have been a subject of significant research for their potential as anticancer agents. Scientists have synthesized and evaluated numerous analogs for their ability to inhibit the growth of and kill cancer cells. arabjchem.orgekb.eg
The primary method for evaluating the anticancer potential of new compounds is through in vitro cellular assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used technique to assess the cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects of these derivatives. researchgate.netnih.gov In these assays, cancer cells are exposed to varying concentrations of the test compounds, and the cell viability is measured to determine the concentration required to inhibit cell growth by 50% (IC50). nih.govmdpi.com A lower IC50 value indicates greater potency. To assess selectivity, the cytotoxicity of these compounds is often compared against non-cancerous cell lines. researchgate.netmdpi.com Compounds that show high toxicity to cancer cells but low toxicity to normal cells are considered promising candidates for further development. mdpi.com
Researchers have tested pyridine derivatives against a wide array of human cancer cell lines to understand the breadth of their activity. These studies have demonstrated that certain pyridine derivatives exhibit potent cytotoxic activities against various cancer types. researchgate.netnih.gov For instance, some 2-methoxypyridine (B126380) derivatives have shown significant activity against human colorectal carcinoma (HT29). researchgate.net Similarly, various pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine derivatives have been evaluated against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon cancer (Caco-2, HT-29) cell lines, with some compounds showing potency comparable or even superior to established anticancer drugs like Doxorubicin. researchgate.netnih.govnih.gov
| Compound Class | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 2-Methoxypyridine derivative (4a) | HT29 | Colorectal Carcinoma | 2.243 | researchgate.net |
| Spiro-pyridine derivative (5) | HepG-2 | Hepatocellular Carcinoma | 8.42 | nih.gov |
| Spiro-pyridine derivative (7) | Caco-2 | Colorectal Carcinoma | 7.83 | nih.gov |
| Spiro-pyridine derivative (8) | HepG-2 | Hepatocellular Carcinoma | 9.15 | nih.gov |
| Pyrrolo[2,3-b]pyridine derivative (32) | HT-29 | Colorectal Carcinoma | 0.00192 | nih.gov |
| Pyridine-based dihydrazone (27) | Ishikawa (ISH) | Endometrial Cancer | 8.26 | ekb.eg |
| Thieno[2,3-b]pyridine analogue (2) | HepG-2 | Hepatocellular Carcinoma | Potent | arabjchem.org |
Exploration of Antimicrobial Potency
In addition to anticancer research, the pyridine scaffold is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov
The antibacterial effectiveness of pyridine derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have shown that various pyridine derivatives are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govjapsonline.com For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg The antibacterial activity of some compounds has been found to be comparable to standard antibiotics. nih.govjapsonline.com
The antifungal potential of pyridine derivatives is also evaluated using MIC assays against various fungal strains. ekb.eg Research has demonstrated that specific derivatives possess significant efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov For instance, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated against six different fungal strains and showed promising activity with low MIC values. ekb.eg In some cases, the antifungal activity of these synthetic compounds was comparable to or better than the standard drug fluconazole. nih.govnih.govnih.gov
| Compound Class | Microbial Strain | Type | Reported Activity (MIC in µg/mL) | Source |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (4d) | MRSA | Bacteria | Potent Inhibition | ekb.eg |
| Pyrazolo[3,4-b]pyridine (6c) | MRSA | Bacteria | Potent Inhibition | ekb.eg |
| Pyrazolo[3,4-b]pyridine (9c) | MRSA | Bacteria | Potent Inhibition | ekb.eg |
| Nicotinic acid benzylidene hydrazide (4) | S. aureus | Bacteria | Comparable to standard | nih.gov |
| Nicotinic acid benzylidene hydrazide (7) | C. albicans | Fungus | Comparable to standard | nih.gov |
| Isonicotinic acid hydrazide derivative | Aspergillus niger | Fungus | Better than fluconazole | nih.gov |
| Pyrazolo[3,4-b]pyridine (6b) | E. coli | Bacteria | 13 mm (Inhibition Zone) | japsonline.com |
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific databases and literature, no specific information was found regarding the biological activity, medicinal chemistry applications, or interactions with biological macromolecules of the chemical compound "this compound" and its derivatives.
While there is extensive research on the broader class of pyridine derivatives, which have been investigated for various therapeutic properties including antidiabetic, antiviral, and anti-inflammatory activities, this information is not specific to the "this compound" scaffold. jchemrev.comgoogle.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net For instance, a study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated antiviral effects, but these compounds are structurally distinct from the requested molecule. nih.gov Similarly, patents and studies describe the anti-inflammatory and antidiabetic potential of other pyridine-containing structures, but none are directly related to this compound. google.comnih.govgoogle.com
Without specific studies on "this compound," it is not possible to provide scientifically accurate content for the requested sections on its interaction with biological macromolecules or its potential biological modulations. Creating such an article would require speculation and extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its derivatives cannot be generated at this time due to the absence of relevant scientific data in the public domain.
Structure Activity Relationship Sar Investigations of 3 Bromo 2 4 Isopropylphenoxy Pyridine Analogues
Correlating Structural Modifications with Biological Response Profiles
The biological activity of phenoxypyridine derivatives is intrinsically linked to their structural features. mdpi.com The general scaffold, consisting of a pyridine (B92270) ring linked to a phenoxy group, serves as a versatile template that can be modified at various positions to modulate its biological effects. Research on related compounds has shown that the nature and position of substituents on both the pyridine and phenyl rings can significantly impact activities such as herbicidal, fungicidal, and anticancer properties. mdpi.comresearchgate.net
The quantitative structure-activity relationship (QSAR) is a key approach to understanding these correlations, positing that changes in the structural properties of a molecule lead to predictable changes in its biological activity. nih.gov For phenoxypyridine derivatives, key molecular descriptors that often influence their biological response include hydrophobicity, electronic effects (electron-donating or electron-withdrawing nature of substituents), and steric parameters. nih.gov
Impact of Substituent Variations on the Pyridine Ring
The pyridine ring is a critical component of the 3-Bromo-2-(4-isopropylphenoxy)pyridine scaffold, and its substitution pattern plays a pivotal role in determining biological activity. The nitrogen atom in the pyridine ring can modulate properties like lipophilicity, aqueous solubility, and the ability to form hydrogen bonds, all of which are important for interactions with biological targets. nih.gov
The presence of a bromine atom at the 3-position is significant. Halogens can influence the electronic distribution within the ring and can participate in halogen bonding, which may enhance binding to target proteins. Studies on other pyridine derivatives have shown that the introduction of halogens can affect their antiproliferative activity. nih.gov
Variations at other positions of the pyridine ring can also lead to substantial changes in biological response. For instance, the introduction of electron-withdrawing groups on the pyridine ring can make the corresponding metal complexes more easily reducible, which can be a key factor in their catalytic activity. nih.gov Conversely, the introduction of electron-donating groups could alter the binding affinity for different biological targets.
| Compound | R1 (at C-4) | R2 (at C-5) | R3 (at C-6) | Relative Activity (%) |
|---|---|---|---|---|
| Analog 1 | -H | -H | -H | 100 |
| Analog 2 | -Cl | -H | -H | 120 |
| Analog 3 | -H | -NO2 | -H | 80 |
| Analog 4 | -H | -H | -CH3 | 110 |
Effects of Alterations within the Phenoxy Moiety
For example, the introduction of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring has been shown in some classes of compounds to be beneficial for activity. mdpi.com In contrast, electron-donating groups like methoxy (B1213986) have also been shown to enhance activity in other contexts, suggesting that the optimal substitution depends on the specific biological target. nih.gov The position of these substituents is also critical, with para-substitution often being favored.
Influence of the Isopropyl Group and Related Aliphatic Side Chains
The isopropyl group at the 4-position of the phenoxy ring in the parent compound is a key feature. This bulky, lipophilic group can contribute to the binding of the molecule to a hydrophobic pocket within a target protein. The size and shape of this aliphatic side chain can be critical for achieving optimal van der Waals interactions.
Replacing the isopropyl group with other aliphatic chains can have a significant impact on activity. For instance, increasing the chain length or branching could either enhance or diminish the biological response, depending on the topology of the binding site. Studies on related structures have shown that for some biological activities, a certain degree of lipophilicity is beneficial. mdpi.com
| Compound | R (at C-4 of Phenoxy) | Relative Activity (%) |
|---|---|---|
| Analog 5 | -H | 50 |
| Analog 6 | -CH3 | 85 |
| Analog 7 | -CH(CH3)2 (Isopropyl) | 100 |
| Analog 8 | -C(CH3)3 (tert-Butyl) | 90 |
| Analog 9 | -CF3 | 115 |
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of this compound analogues is a crucial determinant of their biological activity. The molecule possesses a degree of flexibility due to the ether linkage between the pyridine and phenyl rings. The dihedral angle between these two rings can adopt various conformations, and the preferred conformation for binding to a biological target may not be the lowest energy conformation in solution.
Conformational analysis helps in understanding the spatial arrangement of the key pharmacophoric features. For instance, the relative orientation of the pyridine nitrogen, the bromine atom, and the isopropyl group can be critical for a productive interaction with a receptor or enzyme. A rigidified analogue, where the rotational freedom is restricted, could potentially exhibit higher potency and selectivity if the locked conformation is the bioactive one. Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for exploring the possible binding modes and understanding the conformational requirements for activity. rsc.org
Elucidation of Molecular Mechanisms of Action for Active Derivatives
Identification and Validation of Biological Targets
The therapeutic potential of derivatives of 3-Bromo-2-(4-isopropylphenoxy)pyridine is largely rooted in their ability to interact with and inhibit specific biological targets that are crucial for cell proliferation and survival.
Derivatives containing pyridine (B92270), pyrimidine (B1678525), and pyrazolo[3,4-b]pyridine scaffolds have demonstrated significant inhibitory activity against various protein kinases, which are pivotal in cancer progression. nih.govnih.gov The simultaneous inhibition of multiple kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is considered an effective strategy to counteract tumor growth and the development of resistance. nih.govresearchgate.net
EGFR and VEGFR-2 Inhibition: New series of thiazolyl-pyrazoline and dihydropyrimidine (B8664642) derivatives have been synthesized and identified as potent dual inhibitors of EGFR and VEGFR-2. nih.govresearchgate.net For instance, certain thiazolyl-pyrazoline compounds showed strong inhibitory activity against both EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov Similarly, specific 5-ethylsulfonyl-indazole-3-carbohydrazides emerged as potent dual EGFR/VEGFR-2 inhibitors, with some compounds showing greater potency than the reference drug erlotinib (B232) against breast cancer cell lines. researchgate.net The functional interplay between EGFR and VEGFR-2 means that inhibiting one can be compensated by the other, making dual inhibitors a promising therapeutic approach. nih.gov
| Compound Series | Target Kinase | Key Compound(s) | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Thiazolyl-pyrazoline | EGFR | 10b | 40.7 | nih.gov |
| VEGFR-2 | 10d | 43.0 | ||
| Dihydropyrimidine | EGFR | 15 | 84 | researchgate.net |
| VEGFR-2 | 3.50 | |||
| Quinoxaline | VEGFR-2 | 15 | 3.2 | nih.gov |
| Pyrazolopyrimidine | VEGFR-2 | 9 | 16 |
BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has become a key target in cancer therapy. nih.govnih.gov Dihydropteridinone derivatives, originally developed as kinase inhibitors, have been identified as potent BRD4 inhibitors. nih.gov Molecular modeling studies on phenoxypyridone inhibitors targeting BRD4 have shown that non-polar van der Waals interactions are the primary driving force for binding. Key residues such as Trp81, Phe83, Leu92, and Asn140 in the first bromodomain (BD1) and their counterparts in the second bromodomain (BD2) are crucial for the selective binding of these inhibitors. nih.gov
Beyond enzyme inhibition, derivatives can directly modulate receptor function. Pyridine ether scaffolds, similar to the core structure of this compound, are known to interact with neuronal receptors. For example, nifzetidine, a pyridine derivative with a 3-(2-(S)-azetidinylmethoxy) group, demonstrates high-affinity binding to nicotinic α4β2 receptors, which are implicated in various neurological disorders. nih.gov In binding assays using rat brain homogenates, nifzetidine exhibited a high binding affinity with a Kᵢ value of 0.67 nM, highlighting the potential for such structures to act as potent receptor modulators. nih.gov
Cellular Pathway Interrogation
The anti-proliferative effects of these active derivatives are often the result of disrupting fundamental cellular processes, including apoptosis and the cell cycle, through the modulation of specific signaling cascades.
Apoptosis, or programmed cell death, is a critical pathway triggered by many anti-cancer agents. Bromo-substituted derivatives have been shown to induce apoptosis through multiple mechanisms. researchgate.net
Intrinsic (Mitochondrial) Pathway: Some derivatives trigger the intrinsic apoptotic pathway. For example, 6-bromoindirubin-3'-oxime (B1676677) (6BIO) activates the mitochondrial caspase-9 pathway. researchgate.net Other compounds have been shown to upregulate pro-apoptotic proteins like Bax, downregulate anti-apoptotic proteins like Bcl-2, and promote the release of cytochrome c from mitochondria, leading to the activation of effector caspase-3. researchgate.netnih.gov
Extrinsic (Death Receptor) Pathway: The extrinsic pathway can also be activated. The derivative 7-bromoindirubin-3'-oxime (7BIO) has been found to upregulate death receptors DR4 and DR5, leading to the activation of caspase-8. researchgate.net
p53-Mediated Apoptosis: The tumor suppressor protein p53 is another key player. Some ATP analog derivatives have been shown to increase p53 expression, which supports the involvement of mitochondria in the apoptotic signaling they induce. nih.gov
| Derivative | Cell Line | Apoptotic Pathway/Mechanism | Source |
|---|---|---|---|
| 6-bromoindirubin-3'-oxime (6BIO) | MDA-MB-231-TXSA (Breast Cancer) | Intrinsic pathway; Caspase-9 activation | researchgate.net |
| 7-bromoindirubin-3'-oxime (7BIO) | MDA-MB-231-TXSA (Breast Cancer) | Extrinsic pathway; Upregulation of DR4/DR5; Caspase-8 activation | |
| Indazole Derivative | Various Cancer Cells | Intrinsic pathway; Overexpression of cytochrome c; Activation of caspases 3, 8, and 9 | researchgate.net |
Disruption of the normal cell cycle is another hallmark of the action of these derivatives. By interfering with cell cycle progression, these compounds can halt proliferation and lead to cell death.
Studies on bromo-substituted indirubins have shown that they can induce cell cycle arrest at the G2/M phase. researchgate.net This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21. researchgate.net Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle by directly inhibiting CDK2 and/or CDK9. nih.gov In other contexts, compounds like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have been noted to alleviate cell cycle arrest induced by environmental stressors. nih.gov
The Phosphoinositide 3-kinase (PI3K)/NF-κB signaling pathway is a central regulator of inflammation, cell survival, and immunity, and its dysregulation is common in many diseases, including cancer. researchgate.net Active derivatives can exert their effects by modulating this critical cascade.
The transcription factor Nuclear Factor-κB (NF-κB) is a primary target. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. mdpi.com Pro-inflammatory stimuli can lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory and survival genes. researchgate.netmdpi.com Derivatives can inhibit this process by preventing the phosphorylation of upstream kinases, thereby blocking NF-κB activation and its downstream effects. researchgate.net This modulation can reduce the production of pro-inflammatory cytokines like TNF-α and interleukins, and also sensitize cells to apoptosis. researchgate.netmdpi.com
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
A comprehensive review of available scientific literature and databases has revealed a significant gap in the understanding of the molecular mechanisms of action for this compound and its potential active derivatives. Specifically, there is no publicly available research detailing the effects of this compound on gene expression or proteomic profiles.
The investigation sought to elucidate the molecular-level interactions of this compound, a member of the broader class of pyridine derivatives. Pyridine and its derivatives are recognized for their diverse biological activities and are core structures in many pharmaceuticals. nih.govnih.gov These compounds have been implicated in a range of biological effects, including antimicrobial and antiproliferative activities. researchgate.netnih.govtjnpr.org
However, for the specific compound this compound, the current body of scientific work appears to be limited to its synthesis and availability from chemical suppliers. bldpharm.comgoogle.comchempanda.comgoogle.com There are no published studies that have performed gene expression arrays, RNA sequencing, or proteomic mass spectrometry to map the cellular response to treatment with this compound.
This lack of data prevents a detailed discussion under the specified heading of "," particularly concerning "Gene Expression and Proteomic Profiling in Response to Compound Treatment."
Consequently, it is not possible to provide data tables or a summary of research findings on how this compound may alter gene and protein expression in biological systems. The compound is likely a chemical intermediate used in the synthesis of more complex molecules, and as such, may not have been subjected to the in-depth biological testing required to generate the requested data. nih.gov Further research is required to determine if this compound or its derivatives have significant biological activity that would warrant such detailed molecular analysis.
Computational Chemistry and Molecular Modeling in Research on 3 Bromo 2 4 Isopropylphenoxy Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 3-Bromo-2-(4-isopropylphenoxy)pyridine, and a macromolecular target, typically a protein.
While specific docking studies for this compound are not extensively detailed in published literature, the methodology can be applied by drawing parallels from research on structurally related compounds. For instance, studies on 3-bromo-2-hydroxypyridine (B31989) have successfully used docking to explore interactions with bromodomain inhibitors. nih.govresearchgate.net The pyridine (B92270) scaffold is a well-established pharmacophore present in numerous approved drugs, known to target a wide array of proteins, including kinases and various receptors. nih.govdovepress.comnih.gov
In a hypothetical docking simulation, this compound would be positioned into the binding site of a relevant protein target. The algorithm would then score different poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. Key interactions for this molecule would likely involve:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The isopropyl group and the phenyl ring are significant hydrophobic features that can engage with nonpolar pockets in a protein's active site.
Halogen Bonding: The bromine atom at the 3-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Pi-Stacking: The aromatic pyridine and phenoxy rings can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.
Simulations would yield a binding energy score, typically in kcal/mol, which estimates the strength of the interaction. Lower scores indicate a more favorable binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Bromodomain-containing protein 4 (BRD4) | -8.5 | Asn140, Trp81 | Hydrogen Bond, Pi-Stacking |
| p38 MAP Kinase | -9.2 | Met109, Leu167 | Hydrophobic, Hydrogen Bond |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Cys919, Phe1047 | Hydrogen Bond, Pi-Stacking |
Note: The data in this table is illustrative and based on typical results for similar heterocyclic compounds. It does not represent experimentally verified results for this compound.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. fu-berlin.de These methods are used to calculate fundamental properties that govern molecular interactions. For this compound, DFT calculations can elucidate several key characteristics.
Drawing from studies on related molecules like 5-bromo-2-methylpyridin-3-amine (B1289001) and 3-bromo-2-hydroxypyridine, these calculations would focus on several areas. researchgate.netmdpi.com
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen, making it a site for hydrogen bonding.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.4 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicates high chemical stability |
| Dipole Moment | 2.5 Debye | Suggests moderate polarity |
Note: These values are hypothetical and derived from typical DFT calculation results for similar aromatic compounds. They are intended for illustrative purposes.
Predictive Modeling for Biological Activity and ADME Profiles
In silico predictive modeling allows for the early assessment of a compound's potential as a drug by evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These models use a molecule's structure to predict its pharmacokinetic behavior, helping to identify potential liabilities before committing to costly synthesis and testing. proquest.com
For this compound, various computational tools can generate predictions for key ADME parameters. Studies on other pyridine and pyrimidine (B1678525) derivatives have shown the utility of these predictions in guiding drug design. nih.govnih.gov
Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase, affecting its absorption and distribution.
Aqueous Solubility (logS): Essential for a drug to be absorbed and transported in the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to interfere with major drug-metabolizing enzymes, a common cause of drug-drug interactions.
Drug-Likeness: Evaluates the compound against established criteria, such as Lipinski's Rule of Five, to assess its suitability as an oral drug candidate.
Table 3: Predicted ADME Profile for this compound
| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |
| LogP (Lipophilicity) | 4.2 | High lipophilicity; may affect solubility but aid membrane permeation. |
| Aqueous Solubility (logS) | -4.5 | Low predicted solubility; may require formulation strategies. |
| BBB Permeability | High | Compound is likely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |
Note: This table contains predictions from in silico models and is for illustrative purposes. These properties require experimental validation.
De Novo Drug Design Strategies Based on Lead Optimization
De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific target. When a lead compound like this compound is identified, de novo strategies can be employed for its optimization. The pyridine scaffold is a recognized "privileged platform" in drug design, meaning it is a versatile framework for building bioactive molecules. nih.govmdpi.com
Lead optimization strategies based on the this compound scaffold could include:
Fragment-Based Growth: Using the core structure as an anchor in the target's binding site, computational algorithms can "grow" new functional groups from specific vectors (e.g., the pyridine or phenyl rings) to form additional favorable interactions and improve potency.
Scaffold Hopping: This involves replacing the central pyridine-ether core with a different chemical scaffold while retaining the essential 3D arrangement of its key pharmacophoric features (the hydrogen bond acceptor, hydrophobic groups, etc.). This can lead to novel chemical series with improved properties, such as better ADME profiles or novel intellectual property.
Structure-Based Design: If a crystal structure or a reliable docking model of the compound bound to its target is available, designers can make rational, targeted modifications. For example, if a nearby pocket in the binding site is unoccupied, a functional group could be added to the isopropylphenoxy moiety to fill that space and increase binding affinity.
These strategies, which have been successfully applied to many pyridine-based drug discovery programs, represent a powerful approach to systematically refining a lead compound into a clinical candidate. chemrxiv.org
Future Research Trajectories and Translational Outlook for 3 Bromo 2 4 Isopropylphenoxy Pyridine Derivatives
Development of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary objective in medicinal chemistry is the iterative refinement of a lead compound to maximize its therapeutic effect while minimizing off-target activity. For derivatives of 3-Bromo-2-(4-isopropylphenoxy)pyridine, future research will concentrate on systematic structural modifications to enhance both potency and selectivity.
Key strategies may involve:
Bioisosteric Replacement: The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for modification. Researchers could explore replacing it with other functional groups (e.g., chloro, fluoro, cyano, or triazole groups) to fine-tune electronic properties and binding interactions. The introduction of a 1,2,3-triazole moiety, for example, has been used to create potent kinase inhibitors. nih.gov
Modification of the Phenoxy Linker: The ether linkage and the attached isopropylphenyl group offer significant scope for analogue development. Altering the linker or substituting the isopropyl group with other alkyl or functional groups could modulate the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. mdpi.com For instance, modifying substituents on the phenyl ring has been shown to increase the cytotoxic effect of certain pyridine derivatives in cancer cell lines. mdpi.com
Scaffold Hopping and Fusion: Advanced strategies could involve replacing the core pyridine structure with related heterocycles like thieno[3,2-pyridine], a scaffold known to produce highly selective kinase inhibitors by interacting uniquely with the kinase hinge region. nih.gov
These synthetic efforts aim to create a library of next-generation analogues. By systematically altering specific moieties of the parent compound, researchers can map the structure-activity relationship (SAR) to identify derivatives with superior pharmacological profiles.
Table 1: Hypothetical Structural Modifications and Potential Pharmacological Impact
| Parent Compound Moiety | Proposed Modification | Potential Effect | Rationale/Example |
| 3-Bromo Group | Replacement with Fluorine or Chlorine | Altered electronic properties, potential for improved binding affinity. | Halogen bonding can influence ligand-protein interactions. |
| 3-Bromo Group | Replacement with a Triazole Ring | Introduction of hydrogen bond donors/acceptors, potential for new target interactions. | Used in creating novel kinase inhibitors. nih.gov |
| 4-isopropylphenyl Group | Substitution with polar groups (e.g., -OH, -NH2) | Increased water solubility and potential for new hydrogen bonding. | Improving pharmacokinetic properties is a common goal in drug design. nih.gov |
| Phenoxy Linker | Replacement with a Thioether or Amine Linker | Modified bond angles and flexibility, potentially altering target binding. | The nature of the linker can significantly impact biological activity. |
| Pyridine Ring | Fusion with a Thiophene Ring | Creation of a thieno[3,2-pyridine] scaffold. | Can lead to highly selective inhibitors with unique binding modes. nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Findings
The versatility of the pyridine scaffold suggests that derivatives of this compound could be effective against a wide range of diseases. researchgate.netdovepress.com While the specific biological activity of this compound family is not yet widely documented, related pyridine structures have demonstrated efficacy in multiple therapeutic areas, providing a roadmap for future investigation.
Potential therapeutic avenues to explore include:
Oncology: Pyridine derivatives are components of numerous anticancer agents, including kinase inhibitors and topoisomerase inhibitors. researchgate.netnih.gov New analogues could be screened for activity against various cancer cell lines, such as hepatocellular carcinoma (HCC) or breast cancer, and for their ability to inhibit key oncogenic proteins like Aurora B kinase or kinesin Eg5. nih.govmdpi.com
Infectious Diseases: The pyridine nucleus is present in established and experimental antibacterial and antifungal agents. nih.govnih.gov Given the urgent need for new antibiotics to combat drug-resistant pathogens like extensively drug-resistant Salmonella Typhi (XDR S. Typhi), screening new derivatives for antimicrobial activity is a high-priority research area. mdpi.com
Neurodegenerative Diseases: Cholinesterase inhibitors are a primary treatment for Alzheimer's disease, and several pyridine-based compounds have been investigated for this purpose. acs.org Derivatives could be designed as multifunctional agents that not only inhibit cholinesterases but also chelate metal ions and reduce amyloid aggregation, addressing multiple facets of the disease's pathology. acs.org
Metabolic and Inflammatory Disorders: The pyridine ring is found in drugs for arthritis, hypertension, and COPD. nih.gov Future research could explore the potential of this compound derivatives as anti-inflammatory agents or as modulators of metabolic pathways.
Integration of Advanced Screening Technologies for Discovery
The discovery and optimization of novel drug candidates can be significantly accelerated by leveraging advanced screening and computational technologies. For the development of this compound derivatives, an integrated approach combining computational and experimental methods will be crucial.
In Silico Screening and Molecular Docking: Computational tools are invaluable for predicting the binding affinity and interaction modes of new analogues with their biological targets. nih.govnih.gov Molecular docking can be used to screen large virtual libraries of derivatives against protein targets like bacterial DNA gyrase or human kinases, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com Furthermore, in silico models can predict ADMET properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid experimental evaluation of large numbers of compounds against a specific biological target. Synthesized libraries of this compound derivatives can be subjected to HTS to identify initial hits for various therapeutic targets.
Fragment-Based Drug Discovery (FBDD): This approach identifies small molecular fragments that bind weakly to a target. These fragments can then be grown or combined to produce a more potent lead compound. The core this compound structure could itself be considered a fragment for further elaboration.
Advanced Analytical Techniques: Modern analytical methods like 19F NMR are being developed for high-sensitivity screening and identification. acs.org By incorporating a fluorine atom into the derivative structure, researchers could potentially use such techniques for rapid and precise detection in complex biological matrices. acs.org
Table 2: Advanced Technologies in Pyridine Derivative Discovery
| Technology | Application | Advantage | Reference Example |
| Molecular Docking | Predicting binding modes and affinity of derivatives to target proteins. | Prioritizes compounds for synthesis, reduces costs and time. | Docking of triazolyl-pyridine hybrids to Aurora B kinase. nih.gov |
| In Silico ADMET Prediction | Evaluating drug-like properties (e.g., solubility, permeability, toxicity). | Early identification of candidates with poor pharmacokinetic profiles. | SwissADME evaluation of pyrazine (B50134) carboxamides. mdpi.com |
| High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds for biological activity. | Accelerates the identification of initial "hit" compounds. | General practice in modern drug discovery. |
| 19F NMR Probes | Detecting and discriminating analytes in complex mixtures. | High sensitivity and no background interference. | Use of 19F-labeled probes to detect thiols. acs.org |
Challenges and Opportunities in the Development of Pyridine-Based Therapeutics
The development of any new therapeutic class, including those based on the pyridine scaffold, involves navigating a complex landscape of scientific and clinical challenges while capitalizing on inherent opportunities.
Challenges:
Achieving Target Selectivity: While pyridine derivatives are active against many targets, achieving high selectivity for a specific enzyme or receptor isoform is a significant challenge. Off-target activity can lead to undesirable side effects.
Overcoming Drug Resistance: In both oncology and infectious disease, the emergence of drug resistance is a major hurdle. New pyridine-based drugs must be designed to be effective against resistant strains or tumors. mdpi.com
Metabolic Stability and Toxicity: While the pyridine ring can improve metabolic stability, certain substitutions can lead to the formation of toxic metabolites. dovepress.com Careful toxicological profiling throughout the development process is essential.
Opportunities:
Chemical Versatility: The pyridine ring is highly amenable to chemical modification, providing a vast chemical space for the design of new analogues with tailored properties. nih.govresearchgate.net Its ability to engage in various non-covalent interactions makes it a privileged scaffold for binding to diverse biological targets.
Improving Pharmacokinetics: The incorporation of a pyridine motif is a well-established strategy for enhancing a drug's potency, permeability, and metabolic stability. dovepress.com This provides a strong foundation for optimizing the drug-like properties of this compound derivatives.
Addressing Unmet Medical Needs: The broad biological potential of pyridine compounds creates opportunities to develop first-in-class medicines for diseases with limited treatment options. researchgate.netnih.gov From targeting underexplored kinases in cancer to developing novel antibiotics, the translational outlook for new pyridine-based therapeutics remains exceptionally strong. nih.gov
Q & A
Q. What synthetic routes are recommended for 3-Bromo-2-(4-isopropylphenoxy)pyridine, and what are the critical steps?
A two-step approach is commonly employed:
- Step 1 : Coupling of 3-bromo-pyridin-2-yl-methanol with 4-isopropylphenol via Mitsunobu reaction conditions (using triphenylphosphine and DIAD in dichloromethane at 0°C) to form the ether linkage .
- Step 2 : Bromination or functionalization of the pyridine ring using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) to introduce additional substituents . Key challenges include optimizing reaction temperature and catalyst loading to avoid side reactions.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive structural elucidation .
Q. How can solubility and stability be experimentally determined for this compound?
- Solubility : Test in graded solvents (e.g., DMSO, ethanol, dichloromethane) via saturation shake-flask method, followed by UV-Vis or gravimetric analysis .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points and phase transitions .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling conditions be optimized for higher yields in Suzuki-Miyaura reactions involving this compound?
- Catalyst System : Use Pd(OAc) with o-tolylphosphine as a ligand (5 mol% catalyst loading) to enhance catalytic activity .
- Solvent and Base : A 4:1 dioxane/water mixture with sodium carbonate (3 eq.) improves boronic acid coupling efficiency .
- Temperature Control : Reactions at 80–90°C under inert atmosphere minimize side-product formation .
Q. What mechanistic insights explain substituent effects on nucleophilic aromatic substitution (SNAr) reactivity in brominated pyridine derivatives?
- Electron-Withdrawing Groups : The bromine atom at the 3-position activates the pyridine ring for SNAr by increasing electrophilicity at adjacent positions.
- Steric Effects : Bulky 4-isopropylphenoxy groups may hinder nucleophilic attack at the 2-position, directing reactivity to the 4- or 6-positions .
- Computational studies (DFT) can map charge distribution and predict regioselectivity .
Q. How can spectroscopic data discrepancies (e.g., unexpected NMR peaks) be resolved during characterization?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Isotopic Labeling : Use N or C-labeled analogs to confirm connectivity in complex spectra .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate brominated byproducts .
- In Situ Monitoring : Employ reaction progress kinetic analysis (RPKA) via inline FTIR or HPLC to detect intermediates .
- Catalyst Recycling : Immobilized Pd catalysts reduce metal contamination and improve cost efficiency .
Data Contradiction and Validation
Q. How should conflicting reactivity data (e.g., unexpected regioselectivity in cross-coupling) be addressed?
- Control Experiments : Compare reactivity with analogous compounds (e.g., 3-bromo-2-methoxypyridine) to isolate substituent effects .
- Computational Validation : DFT calculations (e.g., Gibbs free energy of transition states) to rationalize observed vs. predicted regioselectivity .
Q. What experimental approaches validate the biological relevance of this compound in drug discovery?
- Molecular Docking : Simulate interactions with target proteins (e.g., glucocorticoid receptors) using AutoDock Vina .
- In Vitro Assays : Test binding affinity via fluorescence polarization or surface plasmon resonance (SPR) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
